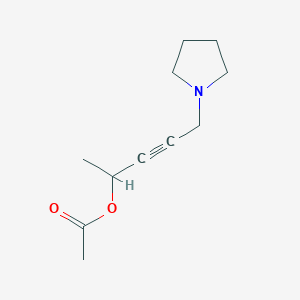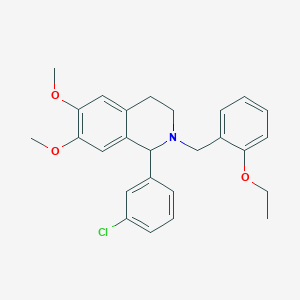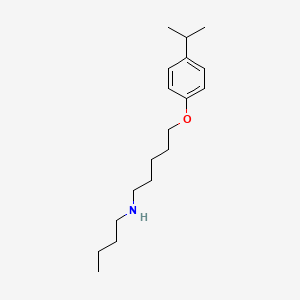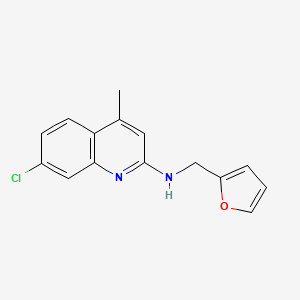
1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as MPB-22, is a synthetic cannabinoid compound that belongs to the family of indole-derived cannabinoids. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the human body's endocannabinoid system. MPB-22 is a relatively new compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate acts as an agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system. These receptors are responsible for regulating various physiological processes, including pain, inflammation, and appetite. When this compound binds to these receptors, it activates them, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the human body. It has been shown to have analgesic effects, reducing pain in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has several advantages for use in scientific research. It is a potent agonist of the CB1 and CB2 receptors, making it useful for investigating the role of the endocannabinoid system in various physiological processes. This compound is also relatively easy to synthesize, making it readily available for use in research studies. However, one limitation of this compound is its potential for abuse, which may limit its use in certain research studies.
Direcciones Futuras
There are several future directions for research involving 1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate. One area of research is investigating the potential therapeutic applications of this compound in the treatment of various medical conditions. Another area of research is investigating the effects of this compound on the endocannabinoid system and its potential interactions with other compounds. Additionally, further research is needed to investigate the potential risks and benefits of using this compound in scientific research studies.
Métodos De Síntesis
1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate can be synthesized using various methods, including the reaction of 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-1-butanone with acetic anhydride and sodium acetate. Another method involves the reaction of 1-(2-methylphenyl)-2-(1-pyrrolidinyl)-1-butanone with propargyl bromide and potassium carbonate in acetonitrile.
Aplicaciones Científicas De Investigación
1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been used in various scientific research studies to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have potential applications in the treatment of various medical conditions such as pain, inflammation, and anxiety. This compound has also been used in studies investigating the effects of synthetic cannabinoids on the human body.
Propiedades
IUPAC Name |
5-pyrrolidin-1-ylpent-3-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-10(14-11(2)13)6-5-9-12-7-3-4-8-12/h10H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOMJGBOBMJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hexyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B4972188.png)
![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4972197.png)

![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)
![3-[3-(3-chlorophenyl)-2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4972226.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B4972229.png)



![2-methoxy-5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4972261.png)
![N-(2-hydroxyethyl)-N-isopropyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972290.png)
![7-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4972291.png)